molecular formula C13H8Br2ClNO2 B14726468 3-Bromo-N-(4-bromophenyl)-5-chlorosalicylamide CAS No. 6137-45-7

3-Bromo-N-(4-bromophenyl)-5-chlorosalicylamide

Cat. No.: B14726468
CAS No.: 6137-45-7
M. Wt: 405.47 g/mol
InChI Key: AYNCRQOBEAHNTP-UHFFFAOYSA-N
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Description

3-Bromo-N-(4-bromophenyl)-5-chlorosalicylamide is an organic compound that belongs to the class of salicylamides It is characterized by the presence of bromine and chlorine atoms attached to a salicylamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(4-bromophenyl)-5-chlorosalicylamide typically involves the amidation reaction. The process begins with the preparation of the salicylamide core, followed by the introduction of bromine and chlorine atoms through electrophilic substitution reactions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of intermediates, followed by purification steps such as recrystallization or chromatography to obtain the final product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(4-bromophenyl)-5-chlorosalicylamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dehalogenated or partially reduced products.

    Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-Bromo-N-(4-bromophenyl)-5-chlorosalicylamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(4-bromophenyl)-5-chlorosalicylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound has similar structural features but contains a fluorine atom instead of chlorine.

    3-Bromo-N-(4-bromophenyl)propanamide: This compound has a propanamide group instead of a salicylamide core.

Uniqueness

3-Bromo-N-(4-bromophenyl)-5-chlorosalicylamide is unique due to the specific arrangement of bromine and chlorine atoms on the salicylamide core, which imparts distinct chemical and biological properties. Its unique structure makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

6137-45-7

Molecular Formula

C13H8Br2ClNO2

Molecular Weight

405.47 g/mol

IUPAC Name

3-bromo-N-(4-bromophenyl)-5-chloro-2-hydroxybenzamide

InChI

InChI=1S/C13H8Br2ClNO2/c14-7-1-3-9(4-2-7)17-13(19)10-5-8(16)6-11(15)12(10)18/h1-6,18H,(H,17,19)

InChI Key

AYNCRQOBEAHNTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)Cl)Br)O)Br

Origin of Product

United States

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